molecular formula C18H20Cl2N2O B5094762 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol

Cat. No.: B5094762
M. Wt: 351.3 g/mol
InChI Key: KOZMMZGWHLFBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol is a useful research compound. Its molecular formula is C18H20Cl2N2O and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0952687 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

GNF-Pf-4035, also known as 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol, SJ000111021, Oprea1_526224, Oprea1_647257, or ChemDiv1_020163, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion .

Mode of Action

The compound interacts with its target, PfMFR3, and inhibits its function . This results in decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The inhibition of PfMFR3 affects the mitochondrial transport in Plasmodium falciparum, leading to decreased sensitivity to certain antimalarial compounds . This suggests that PfMFR3 plays a role in the resistance mechanism against these compounds .

Pharmacokinetics

The compound’s effectiveness againstPlasmodium falciparum suggests it has sufficient bioavailability to reach its target in the parasite’s mitochondrion .

Result of Action

The inhibition of PfMFR3 by GNF-Pf-4035 leads to decreased sensitivity to certain antimalarial compounds . This suggests that the compound could potentially be used to modulate the sensitivity of Plasmodium falciparum to these antimalarials .

Action Environment

The action of GNF-Pf-4035 is influenced by the biological environment within the Plasmodium falciparum parasite. The presence of PfMFR3 in the mitochondrion suggests that the compound’s efficacy may be influenced by factors that affect mitochondrial function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of GNF-Pf-4035 are largely determined by its interactions with various biomolecules. It has been found to have a binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain . This interaction suggests that GNF-Pf-4035 may play a role in the life cycle of the Plasmodium falciparum parasite, potentially influencing its survival and proliferation.

Cellular Effects

Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may influence cellular processes related to this protein .

Molecular Mechanism

Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may interact with this protein in a way that influences its function .

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O/c1-11(2)21-9-14(23)10-22-17-5-3-12(19)7-15(17)16-8-13(20)4-6-18(16)22/h3-8,11,14,21,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZMMZGWHLFBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.